An In-Depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetic acid (CAS 40359-30-6)
An In-Depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetic acid (CAS 40359-30-6)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(2-Formyl-6-methoxyphenoxy)acetic acid, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. We will explore its fundamental properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to empower researchers in their work.
Core Compound Characteristics
2-(2-Formyl-6-methoxyphenoxy)acetic acid, identified by CAS number 40359-30-6, is a polysubstituted aromatic compound. Its structure is characterized by a central benzene ring functionalized with a formyl (aldehyde), a methoxy, and an acetic acid ether linkage.[1] This unique combination of functional groups—an electrophilic aldehyde, a nucleophilic carboxylic acid, and an electron-donating methoxy group—renders it a highly valuable intermediate for the synthesis of complex heterocyclic systems and other molecular scaffolds.[1][2]
Physicochemical Properties
The key physical and chemical properties are summarized below for quick reference. This data is essential for planning experiments, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 40359-30-6 | [3][4] |
| Molecular Formula | C₁₀H₁₀O₅ | [4][5][6] |
| Molecular Weight | 210.18 g/mol | [4][6] |
| Appearance | Typically a white to off-white solid/powder. | [1] |
| Solubility | Soluble in polar organic solvents. | [1] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; long term (1-2 years) at -20°C. | [7] |
| InChI Key | STGBYWNNAZDMFE-UHFFFAOYSA-N | [5] |
| SMILES | COC1=CC=CC(=C1OCC(=O)O)C=O | [5] |
Expected Spectral Data
While a dedicated spectrum for this specific compound is not publicly available, its structural features allow for the confident prediction of key signals in various spectroscopic analyses.
-
¹H NMR: Based on similar structures, the proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (δ ≈ 9.8-10.5 ppm), a singlet for the methoxy protons (δ ≈ 3.8-4.0 ppm), a singlet for the methylene protons of the acetic acid moiety (δ ≈ 4.7-5.0 ppm), and complex multiplets in the aromatic region (δ ≈ 6.8-7.8 ppm). The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm, which is D₂O exchangeable.[8]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid around 1700-1730 cm⁻¹, another strong carbonyl stretch from the aldehyde around 1680-1700 cm⁻¹, and a broad O-H stretch from the carboxylic acid dimer in the 2500-3300 cm⁻¹ region.
Synthesis Pathway and Experimental Protocol
The synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid and its analogs typically proceeds via a Williamson ether synthesis, a robust and well-established method in organic chemistry.[8] The process involves the O-alkylation of a substituted phenol with an α-halo ester, followed by saponification of the resulting ester to yield the desired carboxylic acid.
The diagram below illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid.
Detailed Synthesis Protocol
This protocol is a representative procedure based on general methods for synthesizing related compounds.[8] Researchers should optimize conditions as needed.
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Methyl bromoacetate or Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Step 1: Alkylation (Formation of the Ester Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
-
Add methyl bromoacetate (1.3 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as the nucleophile. DMF is an ideal polar aprotic solvent that facilitates SN2 reactions. Heating accelerates the rate of this substitution reaction.[8]
-
After completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
-
Step 2: Saponification (Hydrolysis to the Carboxylic Acid)
-
Dissolve the crude ester intermediate from Step 1 in a mixture of methanol or ethanol and a 1M aqueous solution of NaOH (2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the ester. Causality: NaOH provides the hydroxide ions necessary to hydrolyze the ester to its corresponding carboxylate salt, which is soluble in the aqueous-alcoholic medium.
-
Remove the organic solvent under reduced pressure.
-
-
Step 3: Acidification and Isolation
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. A precipitate should form. Causality: Acidification protonates the water-soluble carboxylate salt, converting it into the less soluble carboxylic acid, which precipitates out of the aqueous solution.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-(2-Formyl-6-methoxyphenoxy)acetic acid.
-
Reactivity and Synthetic Applications
The dual functionality of this molecule makes it a powerful building block. The aldehyde group can participate in reactions such as Wittig olefination, reductive amination, and condensation reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides.
A notable application is its use in the synthesis of heterocyclic scaffolds like benzofuranones and chromanones through intramolecular cyclization reactions.[2][9] These reactions often leverage the proximity of the formyl and acetic acid groups.
The diagram below outlines a potential transformation pathway.
Caption: Application in the synthesis of heterocyclic cores.
This reactivity profile positions 2-(2-Formyl-6-methoxyphenoxy)acetic acid as a key starting material for generating libraries of complex molecules for screening in drug discovery programs, particularly in areas where benzofuran and chromanone cores are known to exhibit biological activity.[9]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(2-Formyl-6-methoxyphenoxy)acetic acid. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds provides a strong basis for safe handling guidelines.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10][11]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[10]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Prevent dust formation during handling. Wash hands thoroughly after use.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[10]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[7]
Conclusion
2-(2-Formyl-6-methoxyphenoxy)acetic acid is a multifunctional chemical intermediate with considerable utility for research scientists. Its well-defined structure allows for predictable reactivity, and established synthesis protocols make it an accessible building block for creating novel and complex molecular architectures. By understanding its properties and adhering to safe handling practices, researchers can effectively leverage this compound to advance projects in medicinal chemistry, materials science, and synthetic methodology.
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- 2-(4-Chloro-2-formyl-6-methoxyphenoxy)
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- 2-(2-Formyl-6-methoxyphenoxy)acetic acid | CAS 40359-30-6. (n.d.). Santa Cruz Biotechnology.
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- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.).
- 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629. (n.d.). PubChem.
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2005).
- 2-(5-Formyl-2-methoxyphenoxy)acetic acid | 19728-22-4. (n.d.). ChemScene.
- 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid AldrichCPR. (n.d.). Sigma-Aldrich.
- 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid | 123022-07-1. (n.d.). BLDpharm.
- INFORMATION FORM FOR CHEMICALS DATA The safety data sheet. (2023, February 28). Premix Group.
- SAFETY DATA SHEET. (2023, June 14). Fisher Scientific.
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